4-Bromo-2-cyanophenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-cyanophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGBRMPFASRNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Cyanophenyl Acetate and Analogues
Direct Synthetic Routes to 4-Bromo-2-cyanophenyl Acetate (B1210297)
Direct synthesis of 4-bromo-2-cyanophenyl acetate can be achieved through straightforward reactions such as the esterification of a corresponding phenol (B47542) or by strategic functional group interconversions on a pre-functionalized aromatic ring.
Esterification Reactions Employing Acetic Anhydride (B1165640)
A primary and efficient method for the synthesis of this compound is the esterification of 4-bromo-2-cyanophenol with acetic anhydride. This reaction is a classic example of O-acylation of a phenol. The synthesis of the precursor, 4-bromo-2-cyanophenol, is a critical first step. It can be prepared from compounds like 5-bromo-2-hydroxybenzonitrile. biosynth.com 4-Bromo-2-cyanophenol is a versatile intermediate in the synthesis of various biologically active molecules. chemimpex.com
The esterification process typically involves the reaction of the phenolic hydroxyl group with acetic anhydride, often in the presence of a base or an acid catalyst to facilitate the reaction. google.comorganic-chemistry.org However, in some cases, the reaction can proceed without a catalyst under thermal conditions. The general reaction is as follows:

Table 1: General Conditions for Esterification of Phenols with Acetic Anhydride
| Catalyst/Conditions | Solvent | Temperature | Typical Reaction Time | Notes |
| Strong Acid (e.g., H₂SO₄) | Acetic Anhydride (excess) | Room Temperature to Reflux | 1-4 hours | The strong acid protonates the carbonyl oxygen of the anhydride, making it more electrophilic. |
| Base (e.g., Pyridine (B92270), DMAP) | Inert Solvent (e.g., CH₂Cl₂, THF) | 0°C to Room Temperature | 1-12 hours | The base can act as a nucleophilic catalyst or as a scavenger for the acetic acid byproduct. organic-chemistry.org |
| Solvent-free | Neat Acetic Anhydride | Elevated Temperatures | 1-6 hours | Can be an environmentally friendly approach, avoiding the use of additional solvents. google.com |
The reaction of phenols with a mixture of formic acid and acetic anhydride can lead to the formation of both formates and acetates. researchgate.net The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired acetate product. For instance, using a slight excess of acetic anhydride in the presence of a strong acid catalyst can drive the reaction to completion. google.com
Preparation via Functional Group Interconversions on Substituted Aromatics
An alternative approach to this compound involves the strategic introduction of the bromo or cyano group onto a pre-existing phenyl acetate scaffold through functional group interconversion. The Sandmeyer reaction is a powerful tool for this purpose, allowing for the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate. youtube.com
For example, one could envision a synthetic route starting from an appropriately substituted aminophenyl acetate. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment with a copper(I) bromide or copper(I) cyanide salt would then introduce the bromo or cyano group, respectively. youtube.com
A potential synthetic pathway could be:
Acetylation of an aminophenol: An aminophenol is first protected as its acetate ester.
Diazotization: The resulting aminophenyl acetate is then treated with nitrous acid to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with CuBr or CuCN to yield the corresponding bromo or cyano substituted phenyl acetate.
This method offers flexibility in the synthesis of various substituted phenyl acetates by changing the starting aniline (B41778) and the copper salt used in the Sandmeyer reaction. It's a classic and reliable method for introducing a range of functional groups onto an aromatic ring. researchgate.net
Synthesis of Structurally Related Cyanophenyl Acetate Scaffolds
The synthesis of analogues of this compound provides opportunities to explore structure-activity relationships for various applications. These analogues can be derived from phenylacetic acid, involve different substitutions on the acetate moiety, or feature amide and carboxamide groups instead of the ester.
Derivatives of Phenylacetic Acid
Cyanophenylacetic acid derivatives are valuable building blocks for the synthesis of more complex molecules. 4-Cyanophenylacetic acid, for example, can be used as a precursor to synthesize various heterocyclic compounds and other derivatives. nih.gov The synthesis of substituted phenylacetic acids can be achieved through methods like the palladium-catalyzed Suzuki coupling reaction, which allows for the formation of a C(sp²)-C(sp³) bond between an aryl boronic acid and an alkyl halide. nih.gov
Table 2: Examples of Reactions of 4-Cyanophenylacetic Acid nih.gov
| Reactant | Catalyst/Reagents | Product Type |
| 1-(2-aminoaryl)pyrrole | Copper catalyst, 2,2′-bipyridyl | 4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile |
| N-phenylbenzamidine, nitromethane | One-pot three-component reaction | 4-(1,2-Diphenyl-1H-imidazol-4-yl)benzonitrile |
| Diallylamine | - | 4-Cyano-N,N-di-2-propen-1-ylbenzeneacetamide |
These reactions demonstrate the versatility of the cyanophenylacetic acid scaffold in generating a diverse range of chemical structures.
Substituted Acetate Derivatives
The synthesis of substituted phenyl acetate derivatives can be accomplished through various methods, including palladium-catalyzed reactions. For instance, palladium-catalyzed hydroarylation of diazocarboxylates with aryl iodides can produce substituted phenylacetates. thieme-connect.com This method allows for the introduction of various substituents on the phenyl ring.
Another approach involves the palladium-catalyzed cross-coupling of phenyl fluoroalkanesulfonates with organometallic reagents to form alkylbenzenes, which could be further functionalized to the desired acetate derivatives. semanticscholar.org Palladium-catalyzed reactions offer a high degree of control and functional group tolerance, making them powerful tools in modern organic synthesis. youtube.com
Cyanophenyl-Containing Amides and Carboxamides
Structurally related analogues of this compound include cyanophenyl-containing amides and carboxamides. These can be synthesized through several routes.
One common method is the amidation of a cyanophenylacetic acid derivative with an amine. This can be achieved using various coupling agents or by activating the carboxylic acid, for instance, by converting it to an acid chloride. chemimpex.com For example, 2-(2-cyanophenyl)-N-phenylacetamide derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates. thieme-connect.com The synthesis of N-substituted 3,4-pyrroledicarboximides has also been reported through a one-pot, three-component condensation. mdpi.com
Alternatively, carboxamides can be prepared through the partial hydrolysis of nitriles. This reaction can be catalyzed by acids or bases, and under controlled conditions, the hydrolysis can be stopped at the amide stage before further hydrolysis to the carboxylic acid occurs. biosynth.comorganic-chemistry.orgchemicalforums.com The selective hydrolysis of dinitriles can also be a route to cyanocarboxamides. researchgate.netthieme-connect.de The synthesis of N-substituted cyanamides has been achieved from tetrazoles in a cyanide-free manner. organic-chemistry.org
Table 3: Methods for the Synthesis of Amides and Carboxamides
| Starting Material | Reagents/Method | Product | Reference |
| Carboxylic Acid and Amine | Coupling agents (e.g., DCC, HOBt), Boric acid | Amide | chemimpex.com |
| Methyl Ester and Amine | AlMe₃ catalyst | Amide | thieme-connect.com |
| Nitrile | Acid or base-catalyzed hydrolysis | Carboxamide | biosynth.comorganic-chemistry.orgchemicalforums.com |
| Dinitrile | Selective hydrolysis | Cyanocarboxamide | researchgate.netthieme-connect.de |
| Tetrazole | Low-temperature metalation and cycloreversion | N-substituted Cyanamide | organic-chemistry.org |
These synthetic strategies provide a toolbox for the creation of a wide array of cyanophenyl-containing amides and carboxamides, which are important scaffolds in medicinal chemistry and materials science.
Advanced Catalytic and Methodological Approaches
The modification of aryl halides like this compound is greatly facilitated by modern catalytic techniques. These approaches enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly palladium, nickel, and copper, are central to many cross-coupling reactions in organic synthesis. nobelprize.org These metals can activate the carbon-bromine bond in aryl halides, facilitating reactions with various coupling partners. nobelprize.org The general mechanism for many of these reactions involves three key steps: oxidative addition of the aryl halide to the low-valent metal center, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. youtube.comnih.gov
Palladium catalysis is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nobelprize.org The Suzuki-Miyaura and Sonogashira reactions are prominent examples, widely used for the derivatization of aryl halides. nobelprize.orgnih.gov
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgumb.edu This method is highly valued in the pharmaceutical industry for its mild reaction conditions and the low toxicity of boron-containing reagents. nobelprize.orgacs.org For instance, the Suzuki coupling of 4-bromo-substituted heterocycles with phenylboronic acid, using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), proceeds efficiently to yield the corresponding 4-phenyl derivatives. nih.gov Similar strategies have been applied to various bromo-substituted scaffolds, including bromo-naphthalenes and bromoindoles, to generate diverse libraries of compounds. nih.govmdpi.com The choice of catalyst, base, and solvent system is crucial for optimizing reaction yields and minimizing side reactions like boronic acid decomposition. acs.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. umb.edu This reaction is typically co-catalyzed by palladium and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base. nih.govumb.edu The reaction of 4-bromo-substituted heterocycles with various terminal alkynes under typical Sonogashira conditions [e.g., PdCl₂(PPh₃)₂, CuI, Et₃N in toluene] effectively produces 4-alkynyl-substituted products in good yields. nih.gov
A patent for a related compound, 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid, utilizes a palladium catalyst (palladium tetratriphenylphosphine) for a cyanation step, highlighting the utility of palladium catalysis in constructing the cyanophenyl scaffold itself. google.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene, 80 °C | 4-Phenyl-6H-1,2-oxazine | 77-82% | nih.gov |
| Sonogashira | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene, r.t. | 4-(Phenylethynyl)-6H-1,2-oxazine | Good | nih.gov |
| Suzuki-Miyaura | 2-Bromo-5-fluorobenzonitrile | Arylboronic acid | Pd[P(t-Bu)₃]₂ | - | Biaryl system | - | acs.org |
| Suzuki-Miyaura | Bromoquinoline | Arylboronic acid | PdCl₂(dppf) or Pd/C | - | Biarylquinoline | 85-92% | acs.org |
Nickel catalysts offer a more cost-effective alternative to palladium for certain cross-coupling reactions. nih.gov Nickel-catalyzed transformations have proven effective for a variety of reactions, including the cyanation of aryl halides. A robust protocol for the nickel-catalyzed reductive cyanation of aryl halides using cyanogen (B1215507) bromide has been developed, demonstrating wide functional group tolerance. dntb.gov.ua These reactions can convert aryl halides featuring groups like -Bpin, -OH, -NH₂, and -CHO into the corresponding nitriles. dntb.gov.ua The mechanism of nickel-catalyzed reactions can differ from palladium, sometimes involving radical pathways, particularly in the oxidative addition step with C(sp³)-electrophiles. nih.gov
Copper-mediated reactions, particularly the Ullmann condensation, represent some of the earliest examples of transition metal-catalyzed cross-coupling. miamioh.edu These reactions are used to form carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. miamioh.eduorganic-chemistry.org Modern variations of these reactions often use copper(I) catalysts with various ligands to facilitate the coupling of aryl halides with amines, amides, alcohols, and thiols under milder conditions than the traditional high-temperature Ullmann reactions. miamioh.edudntb.gov.ua
For example, a general method for the N-amidation of boronic acids and organostannanes with O-acetyl hydroxamic acids has been developed using copper(I) sources under non-basic and non-oxidizing conditions. nih.gov Additionally, an efficient microwave-assisted, copper-catalyzed cross-coupling of thiols with aryl iodides has been demonstrated in water, showcasing an environmentally friendly approach to C-S bond formation that tolerates a bromo group on the aryl halide. organic-chemistry.org Copper catalysis has also been employed in oxidative decarboxylative coupling reactions to synthesize complex heterocyclic structures like 2,4,6-triphenyl pyridines from aryl acetic acids. rsc.org
Metal-Free Catalytic Systems
In recent years, there has been a significant push towards developing metal-free catalytic systems to address the cost, toxicity, and environmental concerns associated with some transition metals. frontiersin.orgresearchgate.net These systems often rely on organocatalysis or the use of non-metallic reagents to promote chemical transformations. frontiersin.org
Metal-free approaches have been successfully applied to the synthesis of various nitrogen-containing heterocycles. nih.gov For example, reactions can be catalyzed by bases like cesium fluoride (B91410) or organic molecules such as piperidine. nih.govmdpi.com The development of metal-free borylation reactions, which activate a diboron (B99234) reagent with a simple Lewis base to create a nucleophilic boryl species, provides a green alternative for producing valuable organoboron compounds. mdpi.com These metal-free strategies often feature high selectivity, good functional group tolerance, and enhanced atomic economy, aligning with the principles of green chemistry. researchgate.netmdpi.com
Photoredox Catalysis and Light-Induced Synthesis
Photoredox catalysis has emerged as a powerful tool in organic synthesis, using light to initiate single-electron transfer processes and generate highly reactive intermediates. mdpi.com This approach allows for the formation of non-traditional bonds under exceptionally mild conditions. mdpi.com
While many photoredox catalysts are based on precious metals like iridium and ruthenium, there is growing interest in developing metal-free organic photoredox catalysts. nih.gov Organic dyes, such as cyanines, can be used as photocatalysts that operate with near-infrared (NIR) light. nih.gov This is advantageous as NIR light allows for deeper penetration into reaction media and can be used in biological applications. nih.gov These metal-free NIR-photoredox systems have demonstrated versatility in promoting various organic transformations, including oxidations and reductions, offering a sustainable and user-friendly method for synthesis. nih.gov
Radical-Mediated Reactions
Radical chemistry provides powerful methods for bond formation and cleavage, offering alternative synthetic routes that often avoid harsh reagents.
The synthesis of aryl nitriles, a key functional group in the target compound, can be accomplished through transition-metal-free deacylative cleavage of unstrained C(sp³)–C(sp²) bonds. organic-chemistry.org This approach allows for the conversion of ketones and aldehydes into nitriles without the use of toxic cyanide reagents or expensive transition metals. organic-chemistry.org One such method employs sodium nitrite (NaNO₂) as both the oxidant and the nitrogen source. Mechanistic investigations suggest that these reactions proceed through a radical pathway involving an oxime intermediate, followed by a Beckmann-type fragmentation. organic-chemistry.org
Another relevant strategy is the transition-metal-free C–C bond cleavage/borylation of cycloketone oxime esters. semanticscholar.org In this process, a diboron reagent like B₂(OH)₄ acts not only as the boron source but also as a single electron reductant when complexed with a Lewis base. This system facilitates the ring-opening of the cycloketone oxime ester to generate a cyanoalkyl radical, which is then borylated. semanticscholar.org Such methods are valuable for preparing cyano-containing building blocks that could be further elaborated to form the target phenyl acetate structure.
As mentioned in the context of visible-light-induced esterification (Section 2.3.3.1), self-propagating radical chain reactions are an efficient means of forming O-aryl esters. acs.org This process is initiated by visible light, which induces the homolytic cleavage of a C-H bond in an aldehyde, generating an acyl radical. This radical then reacts with a bromine source (like BrCCl₃) to form an acyl bromide. The phenoxide ion subsequently attacks the acyl bromide to yield the final ester product. A key feature of this mechanism is that the radical species are continuously regenerated in a chain reaction, making the process highly efficient once initiated. acs.org This avoids the need for stoichiometric amounts of a photocatalyst and relies on light to start the radical cascade.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the starting materials. nih.gov This approach is prized for its high atom economy and operational simplicity.
For the synthesis of complex aromatic structures like this compound or its precursors, MCRs such as the Strecker or Ugi reactions can be envisioned. nih.govmdpi.com The Strecker reaction, for example, is a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile. mdpi.com This provides a direct route to introduce both a nitrogen functionality and a nitrile group, which could be further modified.
The Ugi four-component reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov The versatility of the Ugi reaction allows for the rapid assembly of complex molecular scaffolds. By carefully selecting the four components, one could construct a highly functionalized aromatic intermediate that could be converted into the desired 4-bromo-2-cyanophenyl scaffold in subsequent steps. For instance, a suitably substituted aromatic aldehyde could be used to build a complex molecule where the cyano and bromo functionalities are already in place or can be easily installed.
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Insights into the Formation of 4-Bromo-2-cyanophenyl Acetate (B1210297)
While specific, detailed mechanistic studies exclusively for the synthesis of 4-Bromo-2-cyanophenyl acetate are not extensively documented in publicly available literature, its formation can be understood by examining established reaction mechanisms for the synthesis of its precursors and the final acetylation step. A logical synthetic approach would involve the preparation of 4-bromo-2-cyanophenol, followed by its esterification.
The synthesis of this compound likely proceeds through key intermediates, starting from more common reagents. Two plausible pathways to the key intermediate, 4-bromo-2-cyanophenol, are considered:
Pathway A: Bromination of 2-Cyanophenol
Starting Material: 2-Cyanophenol.
Reaction: Electrophilic Aromatic Substitution (Bromination).
Mechanism: The phenolic hydroxyl (-OH) group is a strong activating group and an ortho, para-director, while the cyano (-CN) group is a deactivating group and a meta-director. The powerful directing effect of the hydroxyl group dominates. Bromination is expected to occur at the position para to the hydroxyl group (C4), which is also meta to the cyano group. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, following the attack of the aromatic ring on an electrophilic bromine species (e.g., Br+ generated from Br₂ and a Lewis acid catalyst). youtube.com
Intermediate: 4-Bromo-2-cyanophenol.
Final Step (Acetylation): The synthesized 4-bromo-2-cyanophenol is then acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine). The reaction is a nucleophilic acyl substitution where the phenoxide ion, formed by deprotonation of the phenol (B47542), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Pathway B: Cyanation of a Bromo-Substituted Phenol
Starting Material: A suitable precursor such as 4-bromo-2-iodophenol (B1279099) or 4-bromo-2-aminophenol.
Reaction: Palladium-Catalyzed Cyanation or Sandmeyer Reaction.
Mechanism (Palladium-Catalyzed Cyanation): If starting from a dihalide like 4-bromo-2-iodophenol, a palladium-catalyzed cyanation could selectively replace the more reactive iodine atom. The mechanism involves a catalytic cycle beginning with the oxidative addition of the aryl-iodide bond to a Pd(0) complex. researchgate.net This is followed by a cyanide/halide exchange and concludes with the reductive elimination of the aryl nitrile, regenerating the Pd(0) catalyst. researchgate.net Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are often used to avoid catalyst poisoning. nih.govorganic-chemistry.org
Intermediate: 4-Bromo-2-cyanophenol.
Final Step (Acetylation): As in Pathway A, the intermediate phenol is esterified to yield the final product.
A patent for a related compound, 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid, describes a palladium-catalyzed cyanation step using zinc cyanide and a palladium tetrakis(triphenylphosphine) catalyst, illustrating the industrial applicability of this type of transformation. google.com
Electrophilic Bromination: In the bromination of an activated ring like a phenol, the formation of the sigma complex—the step where the aromatic ring attacks the bromine electrophile—is typically the slow, rate-determining step. youtube.com
Palladium-Catalyzed Cyanation: For many palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the aryl halide to the Pd(0) center is the rate-limiting step of the catalytic cycle. researchgate.net
Nucleophilic Acyl Substitution (Acetylation): In the esterification of the phenol, the rate-determining step is usually the nucleophilic attack of the phenoxide on the carbonyl carbon of the acetylating agent. The strength of the nucleophile and the electrophilicity of the acetylating agent are key factors influencing the reaction rate.
Mechanistic Elucidation of Related Cyanophenyl and Bromo-Substituted Acetate Transformations
The functional groups present in this compound—a bromo-substituted aryl ring, a cyano group, and an acetate ester—allow it to participate in a variety of fundamental organic reactions.
Aryl radicals, including those derived from bromo-cyanophenyl structures, can be generated from precursors like diazonium salts or through photoredox catalysis and participate in arylation reactions. scielo.br Theoretical studies on the reactivity of phenyl radicals toward enol acetates show that the polar effect is a key factor. scielo.brscielo.br Phenyl radicals with electron-withdrawing groups, such as a cyano group, react faster. scielo.brscielo.br The proposed mechanism involves the addition of the aryl radical to the enol acetate, forming a radical adduct. scielo.br This adduct can then be oxidized to a cation, which subsequently eliminates to provide the arylated product. scielo.br
Another relevant radical mechanism is radical substitution, such as the halogenation of alkyl groups attached to an aromatic ring. While not directly involving the aromatic ring itself, these reactions proceed through initiation, propagation, and termination steps. lumenlearning.comucr.edu The propagation step involves the abstraction of a hydrogen atom by a halogen radical to form a stabilized radical intermediate, which then reacts with a halogen molecule to form the product and regenerate the halogen radical. lumenlearning.com
The presence of a strong electron-withdrawing cyano group and a good leaving group (bromide) makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). This mechanism is distinct from SN1 and SN2 reactions and involves a two-step process: addition-elimination. libretexts.orgmasterorganicchemistry.com
Addition of Nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group (bromide). This is generally the rate-determining step. youtube.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.
The reaction is greatly accelerated by electron-withdrawing groups (like -CN) positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com In this compound, the cyano group is ortho to the bromine atom, thus activating the ring for SNAr.
| Step | Description | Key Feature |
|---|---|---|
| 1 (Addition) | A nucleophile attacks the carbon attached to the bromine, breaking the aromatic π-system. | Formation of a resonance-stabilized carbanion (Meisenheimer complex). This is the slow, rate-determining step. |
| 2 (Elimination) | The leaving group (bromide) is expelled, restoring the aromatic π-system. | Fast step, leading to the substituted product. |
The carbon-bromine bond in compounds like this compound is a key functional group for transformations involving organometallic catalysts, particularly palladium. These reactions are defined by the mechanisms of oxidative addition and reductive elimination. csbsju.edu These two processes are the cornerstones of many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille). acs.org
Oxidative Addition: This is the initial step where the aryl halide (Ar-X) reacts with a low-valent metal complex, typically Pd(0). The Ar-X bond is cleaved, and both fragments add to the metal center, forming new M-Ar and M-X bonds. csbsju.edu This process increases the oxidation state, electron count, and coordination number of the metal center by two. scispace.com For example, a 16-electron Pd(0) complex is converted into an 18-electron Pd(II) complex. youtube.com
Reductive Elimination: This is typically the final, product-forming step in a catalytic cycle. Two ligands (e.g., an aryl group and another organic group) are eliminated from the metal center, forming a new bond between them (Ar-R). This process decreases the oxidation state, electron count, and coordination number of the metal by two, regenerating the catalytically active low-valent species. acs.orgacs.orgberkeley.eduresearchgate.net For instance, a Pd(II) complex is reduced back to a Pd(0) complex.
The equilibrium between oxidative addition and reductive elimination is fundamental. While oxidative addition of aryl bromides to Pd(0) is common, the reverse, reductive elimination of aryl bromides, is thermodynamically less favored but can be observed under specific conditions, such as with bulky phosphine (B1218219) ligands. acs.orgacs.org
| Process | Description | Change in Pd Center | Example Step in Catalysis |
|---|---|---|---|
| Oxidative Addition | An aryl bromide (Ar-Br) adds to a Pd(0) center. | Oxidation State: 0 → +2 Coordination No.: Increases by 2 Electron Count: Increases by 2 | Ar-Br + Pd(0)L₂ → Ar-Pd(II)(Br)L₂ |
| Reductive Elimination | Two ligands (Ar and R) are eliminated from a Pd(II) center to form a new Ar-R bond. | Oxidation State: +2 → 0 Coordination No.: Decreases by 2 Electron Count: Decreases by 2 | Ar-Pd(II)(R)L₂ → Ar-R + Pd(0)L₂ |
Cyclization Mechanisms
The strategic placement of the bromo and cyano groups on the phenyl acetate ring of this compound makes it a versatile precursor for various cyclization reactions, leading to the formation of diverse heterocyclic systems. Mechanistic studies have revealed the intricate pathways through which these transformations occur.
One prominent cyclization pathway involves the reaction of this compound with hydrazonoyl halides. In the presence of a base such as triethylamine, the reaction proceeds via a [3+2] cycloaddition mechanism. The base facilitates the formation of a nitrilimine intermediate from the hydrazonoyl halide. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition with the cyano group of this compound, which acts as the dipolarophile. This concerted process leads to the formation of a five-membered triazole ring fused to the benzene (B151609) core.
Another significant cyclization route involves palladium-catalyzed intramolecular reactions. For instance, in the presence of a palladium catalyst and a suitable ligand, the molecule can undergo an intramolecular Heck-type reaction. This process is initiated by the oxidative addition of the palladium catalyst to the carbon-bromine bond. The resulting organopalladium intermediate can then undergo an intramolecular insertion with the cyano group, followed by reductive elimination to yield a cyclized product. The exact nature of the cyclized product depends on the reaction conditions and the other reagents present.
Furthermore, studies have explored the use of this compound in the synthesis of quinoline (B57606) derivatives. These reactions often proceed through a multi-step mechanism initiated by the hydrolysis of the acetate group to a phenol. The resulting 4-bromo-2-cyanophenol can then react with various reagents. For example, a reaction with a ketone in the presence of a strong acid can lead to a Friedländer annulation-type reaction. This mechanism involves the initial formation of an enamine or enol ether from the ketone, which then attacks the cyano group, followed by cyclization and dehydration to form the quinoline ring.
Dehydrobromination Mechanisms
Dehydrobromination of this compound is a key step in the synthesis of various functionalized aromatic compounds, particularly those where the bromine atom is replaced by a new substituent or where an aryne intermediate is formed. The mechanism of dehydrobromination is highly dependent on the reaction conditions, especially the nature of the base and the solvent used.
In the presence of a strong, non-nucleophilic base, such as sodium amide (NaNH2) or lithium diisopropylamide (LDA), the dehydrobromination of this compound can proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. The strong base abstracts a proton from the carbon atom ortho to the bromine atom (at the C3 position). This is followed by the elimination of the bromide ion, leading to the formation of a highly reactive and strained benzyne intermediate. This benzyne can then be trapped by a nucleophile present in the reaction mixture. For example, if the reaction is carried out in liquid ammonia, the amide ion can add to the benzyne, followed by protonation to yield an aminophenyl acetate derivative. The regioselectivity of the nucleophilic addition to the unsymmetrical benzyne is influenced by the electronic effects of the cyano and acetate groups.
Alternatively, under different conditions, particularly with weaker bases or in the presence of transition metal catalysts, the dehydrobromination can occur via other pathways. For instance, in palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the palladium(0) catalyst to the C-Br bond. This step effectively breaks the carbon-bromine bond and is the initial phase of reactions like Suzuki, Heck, or Sonogashira couplings. While not a direct dehydrobromination in the classic sense of forming an aryne, it represents a mechanistic pathway for the removal of bromine from the aromatic ring.
The choice of base and reaction conditions allows for the selective control over the dehydrobromination pathway, enabling the synthesis of a wide array of derivatives from this compound.
Advanced Characterization and Structural Elucidation
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to elucidating the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about functional groups, connectivity, and the electronic environment of atoms can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Bromo-2-cyanophenyl acetate (B1210297) is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group. The aromatic region would feature three protons on a trisubstituted benzene (B151609) ring. Due to the substitution pattern, these protons would be chemically non-equivalent and would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets. The electron-withdrawing nature of the bromo and cyano groups, combined with the electron-donating effect of the acetoxy group, would influence their chemical shifts, which are predicted to be in the range of 7.0-8.0 ppm. The methyl protons of the acetate group would appear as a sharp singlet, typically in the upfield region around 2.0-2.3 ppm. rsc.org
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule. libretexts.org The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm. researchgate.net The carbons of the aromatic ring would appear between approximately 110 and 155 ppm. The carbon atom bonded to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The cyano carbon has a characteristic chemical shift in the range of 115-125 ppm. libretexts.orgfiveable.me The methyl carbon of the acetate group is expected to be the most upfield signal, typically around 20-25 ppm. libretexts.org
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Aromatic-H | 7.0 - 8.0 | Multiplet |
| ¹H | -COCH₃ | 2.0 - 2.3 | Singlet |
| ¹³C | C=O (Ester) | 168 - 172 | - |
| ¹³C | Aromatic C-O | 150 - 155 | - |
| ¹³C | Aromatic C-H | 120 - 140 | - |
| ¹³C | Aromatic C-Br | 120 - 125 | - |
| ¹³C | Aromatic C-CN | 110 - 115 | - |
| ¹³C | C≡N | 115 - 125 | - |
| ¹³C | -COCH₃ | 20 - 25 | - |
Mass Spectrometry (MS, HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
The mass spectrum of this compound would be expected to show a distinctive molecular ion peak. Due to the presence of a single bromine atom, the molecular ion would appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one for the isotope ⁷⁹Br (M) and one for the isotope ⁸¹Br (M+2). docbrown.info High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the precise mass and, consequently, the exact molecular formula of the compound.
Common fragmentation pathways for phenyl acetates involve the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, leading to the corresponding phenol (B47542). Another typical fragmentation is the cleavage of the C-O bond of the ester, resulting in an acylium ion (CH₃CO⁺, m/z = 43). libretexts.org Aromatic compounds can also undergo fragmentation of the ring itself. youtube.com
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 241/243 | [C₉H₆BrNO₂]⁺ | Molecular ion (M⁺, M+2) |
| 199/201 | [C₇H₄BrNO]⁺ | Loss of ketene (-CH₂CO) |
| 43 | [C₂H₃O]⁺ | Acylium ion |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a highly effective method for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band between 2200 and 2260 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. fiveable.melibretexts.org Another prominent feature would be a strong absorption in the region of 1735-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the ester group. libretexts.orgwpmucdn.com The spectrum would also display C-O stretching vibrations for the ester group between 1000 and 1300 cm⁻¹. Absorptions related to the aromatic ring, including C=C stretching, would be observed in the 1400-1600 cm⁻¹ region, and C-H bending vibrations would appear at lower wavenumbers.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2200 - 2260 | C≡N Stretch | Nitrile |
| 1735 - 1750 | C=O Stretch | Ester |
| 1400 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1300 | C-O Stretch | Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions. For aromatic compounds, these are typically π → π* transitions.
Benzene itself displays absorption bands around 184, 204, and 256 nm. quimicaorganica.org The substitution on the benzene ring in this compound is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. ijermt.org The presence of the acetoxy, bromo, and cyano groups alters the electronic structure of the benzene ring, affecting the energy of the π → π* transitions. libretexts.org While the exact absorption maxima (λmax) cannot be determined without experimental measurement, it is anticipated that the primary absorption bands for this compound would occur in the 220-300 nm range. nist.gov
Time-Correlated Single Photon Counting for Photoluminescence
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the decay of luminescence (fluorescence or phosphorescence) over time, typically on the picosecond to nanosecond timescale. rit.eduuniklinikum-jena.de The method involves exciting a sample with a pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. boselec.combecker-hickl.combecker-hickl.com By repeating this process many times, a histogram of photon arrival times is built, which represents the luminescence decay profile.
This technique is only applicable to substances that exhibit luminescence. As there is no reported information on the photoluminescent properties of this compound, no TCSPC data can be presented. The application of this technique would first require an investigation into whether the compound fluoresces or phosphoresces upon excitation with a suitable light source.
Solid-State Structural Determination
The definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid is single-crystal X-ray diffraction. ebsco.comwikipedia.org This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. scienceabc.com The angles and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map of the crystal, from which the positions of the atoms, bond lengths, bond angles, and intermolecular interactions can be determined. fiveable.me
A search of the scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. Therefore, no information on its solid-state structure, such as unit cell parameters, space group, or detailed molecular geometry in the crystalline phase, is currently available.
Single Crystal X-ray Diffraction (XRD) Analysis
Detailed research findings and data tables concerning the single-crystal X-ray diffraction analysis of this compound are not available in the current body of scientific literature.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the following sections as requested:
Computational Chemistry and Theoretical Investigations5.1. Quantum Chemical Calculations5.1.1. Density Functional Theory Dft Studies5.1.1.1. Geometry Optimization and Structural Parameters5.1.1.2. Electronic Structure Analysis Homo/lumo 5.1.1.3. Vibrational Frequency Analysis5.1.2. Time Dependent Density Functional Theory Td Dft for Optical Properties5.2. Mechanistic Modeling and Transition State Analysis
Molecular Dynamics Simulations
Information regarding molecular dynamics simulations specifically for 4-Bromo-2-cyanophenyl acetate (B1210297) is not available in the current scientific literature.
Theoretical Prediction of Reactivity and Selectivity
There are no available theoretical studies that predict the reactivity and selectivity of this compound.
Chemical Derivatization and Functionalization Strategies
Structural Modifications of the 4-Bromo-2-cyanophenyl Acetate (B1210297) Scaffold
The inherent reactivity of the acetate, aromatic ring, and bromo-substituent on the 4-bromo-2-cyanophenyl acetate molecule provides multiple avenues for structural derivatization.
The acetate group of this compound is susceptible to standard ester transformations. Hydrolysis, typically under basic conditions, yields 4-bromo-2-cyanophenol. This phenolic derivative serves as a crucial intermediate for further functionalization, such as in the synthesis of benzofuran (B130515) derivatives. Transesterification, reacting the acetate with various alcohols in the presence of an acid or base catalyst, can be employed to introduce different ester functionalities, thereby modifying the steric and electronic properties of this portion of the molecule.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | Aqueous base (e.g., NaOH, KOH), followed by acidic workup | 4-Bromo-2-cyanophenol |
| Transesterification | Alcohol (e.g., methanol, ethanol), acid or base catalyst | Corresponding alkyl 4-bromo-2-cyanophenyl carbonate |
The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the existing substituents influence the position and feasibility of these reactions. The cyano and acetate groups are deactivating and meta-directing, while the bromo group is deactivating but ortho, para-directing. The interplay of these directing effects will govern the regioselectivity of substitution.
Fluoro and other Halogen Substitutions: Direct fluorination of the aromatic ring is challenging. However, other halogenations, such as chlorination or further bromination, can be achieved using appropriate halogenating agents and a Lewis acid catalyst. wikipedia.orgstudymind.co.uk The position of substitution will be influenced by the combined directing effects of the existing groups.
Nitro Substitution: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. The strong deactivating nature of the cyano and acetate groups makes this reaction less facile, and forcing conditions may be required. The nitro group would be expected to add at a position meta to the cyano and acetate groups.
Trifluoromethyl Substitution: The introduction of a trifluoromethyl group can be achieved through various methods, often involving copper- or palladium-catalyzed reactions. acs.orgnih.gov For instance, aryl bromides can be trifluoromethylated using reagents like CuCF3. acs.org
| Substitution | Typical Reagents | Potential Product |
|---|---|---|
| Nitration | HNO3/H2SO4 | 4-Bromo-2-cyano-x-nitrophenyl acetate |
| Bromination | Br2, FeBr3 | Dibromo-2-cyanophenyl acetate isomer |
| Trifluoromethylation | CuCF3 or similar reagents | 4-Bromo-2-cyano-x-(trifluoromethyl)phenyl acetate |
The bromine atom at the 4-position is a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.
Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This is a powerful method for the synthesis of biaryl compounds. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene. researchgate.netacs.orgugent.beacs.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.orgacsgcipr.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
| Reaction | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)2) | Aryl-Aryl |
| Heck Reaction | Alkene (e.g., CH2=CHR) | Aryl-Alkenyl |
| Buchwald-Hartwig Amination | Amine (e.g., R-NH2) | Aryl-Nitrogen |
| Sonogashira Coupling | Terminal alkyne (e.g., H-C≡C-R) | Aryl-Alkynyl |
Synthesis of Complex Molecular Architectures Incorporating the Core Structure
The derivatized forms of this compound serve as valuable building blocks for the synthesis of more elaborate molecular structures, including heterocyclic systems and multi-ring aromatic compounds.
The cyano group and the potential for introducing an amino group (via reduction of a nitro group or Buchwald-Hartwig amination) or a carboxylic acid (via hydrolysis of the cyano group) in proximity on the aromatic ring make this scaffold suitable for the synthesis of various fused heterocyclic systems.
Quinazolines: Derivatives of 2-aminobenzonitrile (B23959) are common precursors for the synthesis of quinazolines. rsc.orgmdpi.comorganic-chemistry.orgresearchgate.net For instance, a derivative of this compound could potentially be converted to a 2-aminobenzonitrile intermediate, which can then be cyclized with various reagents to form the quinazoline (B50416) ring system. nih.gov
Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.netmdpi.comnih.govnih.govorganic-chemistry.org A synthetic route starting from this compound could involve the introduction of an amino group ortho to the existing cyano group, followed by transformation of the cyano group and subsequent cyclization.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming the thiazole ring, typically from an α-haloketone and a thioamide. chemhelpasap.comorganic-chemistry.orgyoutube.commdpi.comscirp.org While not a direct application of the intact this compound scaffold, derivatives of this compound could be elaborated into precursors for such cyclizations.
The bromine atom on the this compound scaffold is ideally positioned for palladium-catalyzed cross-coupling reactions to generate biaryl and terphenyl structures.
Biaryl Derivatives: As mentioned previously, the Suzuki coupling is a highly effective method for the synthesis of biaryl compounds from aryl bromides. organic-chemistry.orgsemanticscholar.org Reacting this compound with a suitable arylboronic acid can directly yield a functionalized biaryl system. researchgate.net
Terphenyl Derivatives: Terphenyl derivatives can be synthesized through sequential cross-coupling reactions. For example, a double Suzuki coupling on a dibrominated aromatic core can be used to construct a terphenyl system. Alternatively, this compound could be coupled with a bromo-substituted arylboronic acid, followed by a second coupling reaction at the newly introduced bromine position.
| Compound Name |
|---|
| This compound |
| 4-Bromo-2-cyanophenol |
| 4-bromobenzonitrile |
| 2-aminobenzonitrile |
| o-phenylenediamine |
| α-haloketone |
| thioamide |
| arylboronic acid |
Integration into Polyaromatic and Polyheteroaromatic Frameworks
This compound serves as a versatile building block in the synthesis of complex polyaromatic and polyheteroaromatic systems. The presence of the bromo, cyano, and acetate functionalities on the phenyl ring allows for a variety of chemical transformations, making it a valuable precursor for the construction of fused ring systems. Palladium-catalyzed cross-coupling reactions are particularly instrumental in achieving these molecular architectures.
One of the key strategies involves the sequential functionalization of the aromatic ring. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of various aryl, alkynyl, and amino substituents, respectively, thereby extending the aromatic system.
For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce an aryl or heteroaryl group at the 4-position. The resulting biaryl compound can then undergo further transformations. The cyano group, in conjunction with a suitably positioned functional group introduced via the coupling reaction, can participate in cyclization reactions to form new heterocyclic rings.
A notable application of this compound is in the synthesis of phenanthridine (B189435) derivatives. This is often achieved through a multi-step sequence that begins with a Suzuki coupling to introduce a phenyl group. The acetate can then be hydrolyzed to a phenol (B47542), which can be etherified. Subsequent intramolecular cyclization, often promoted by a strong acid or a Lewis acid, can lead to the formation of the phenanthridine core.
Similarly, Sonogashira coupling can be utilized to introduce an alkyne substituent. This opens up pathways for the synthesis of various polycyclic aromatic hydrocarbons and heterocycles through subsequent cyclization and rearrangement reactions. The cyano group can also be hydrolyzed to a carboxylic acid or an amide, providing further opportunities for derivatization and the construction of more complex molecular frameworks.
The following tables summarize some of the key palladium-catalyzed reactions used for the integration of this compound into larger aromatic systems.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 88 |
| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 95 |
Table 2: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 70 | 89 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 60 | 91 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | 80 | 83 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ | CuI | Triethylamine | Acetonitrile | 80 | 93 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 87 |
| 2 | Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 82 |
| 3 | Carbazole | Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene | 100 | 90 |
| 4 | Indole | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 90 | 85 |
These reactions demonstrate the utility of this compound as a versatile platform for the synthesis of a wide range of polyaromatic and polyheteroaromatic compounds. The ability to perform these transformations with high yields and selectivity makes this compound a valuable tool in medicinal chemistry and materials science for the development of novel functional molecules.
Sustainable Chemistry Aspects in 4 Bromo 2 Cyanophenyl Acetate Research
Adherence to Green Chemistry Principles in Synthesis
The traditional synthesis of aryl acetates often involves reagents and conditions that are not aligned with modern green chemistry standards. However, recent advancements offer more sustainable alternatives for the acetylation of phenols, which are directly applicable to the synthesis of 4-Bromo-2-cyanophenyl acetate (B1210297).
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org The ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
The acetylation of 4-bromo-2-cyanophenol with acetic anhydride (B1165640) is a common method for preparing 4-Bromo-2-cyanophenyl acetate. The balanced chemical equation for this reaction is:
C₇H₄BrNO + (CH₃CO)₂O → C₉H₆BrNO₂ + CH₃COOH
In this reaction, the desired product is this compound, and the byproduct is acetic acid. While acetic acid can be a useful chemical, in the context of this specific synthesis, it is considered a byproduct. The atom economy for this reaction is calculated as follows:
Molecular weight of this compound (C₉H₆BrNO₂) = 240.05 g/mol
Molecular weight of 4-bromo-2-cyanophenol (C₇H₄BrNO) = 198.02 g/mol
Molecular weight of acetic anhydride ((CH₃CO)₂O) = 102.09 g/mol
Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
Atom Economy (%) = (240.05 / (198.02 + 102.09)) x 100 ≈ 79.9%
Traditional organic syntheses often rely on volatile and often hazardous organic solvents. A key aspect of green chemistry is the reduction or elimination of these solvents. For the acetylation of phenols, several strategies for solvent minimization have been explored.
Alternative Greener Solvents: When a solvent is necessary, the focus shifts to using more environmentally benign alternatives. For acetylation reactions, greener solvent choices could include ionic liquids or deep eutectic solvents. rsc.org These have the advantages of low volatility and potential for recyclability. However, for the synthesis of this compound, solvent-free conditions, where feasible, represent the most sustainable option. frontiersin.orgnih.gov
Energy efficiency is another cornerstone of green chemistry, aiming to reduce the energy consumption of chemical processes. Many modern catalytic methods for phenol (B47542) acetylation are designed to proceed under mild conditions, often at room temperature. asianpubs.orgmdpi.com This eliminates the need for heating, which is a significant energy input in many chemical syntheses.
For instance, the use of certain catalysts allows for the efficient acetylation of phenols with acetic anhydride at ambient temperatures, with reaction times ranging from minutes to a few hours. asianpubs.orgtandfonline.com This contrasts with older methods that might require prolonged heating at elevated temperatures. The development of photocatalytic systems that utilize visible light as an energy source is an emerging area in green chemistry, although its specific application to the acetylation of 4-bromo-2-cyanophenol has not been extensively reported.
Development of Environmentally Benign Catalytic Systems (e.g., Metal-Free, Recyclable)
The choice of catalyst is crucial in developing a sustainable synthetic process. Green catalytic systems are characterized by high efficiency, selectivity, and the ability to be recovered and reused. Ideally, they should also be non-toxic and derived from abundant resources.
Metal-Free Catalysts: While many metal-based catalysts are effective for acetylation, there is a growing interest in metal-free alternatives to avoid potential metal contamination in the final product and the environmental concerns associated with heavy metals. For the acetylation of phenols, non-metallic catalysts such as expansive graphite (B72142) and various solid acid catalysts have been shown to be effective. semanticscholar.org
Recyclable Catalysts: A key feature of a green catalyst is its recyclability. Heterogeneous catalysts, which are in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction), are generally easier to separate and reuse. Several recyclable catalysts have been developed for phenol acetylation, including:
Nickel on Silica (Ni/SiO₂): This heterogeneous catalyst has been shown to be effective for the acetylation of phenols and can be recovered and reused for multiple cycles without a significant loss of activity.
Expansive Graphite: This is an inexpensive and reusable catalyst that can be easily separated by filtration.
Heteropolyacids (HPAs): These solid acid catalysts are highly efficient for acetylation and can be recovered and reused. semanticscholar.orgumich.edu
Deep Eutectic Solvents (DES): Certain DES, such as those based on choline (B1196258) chloride and zinc chloride, can act as both the solvent and the catalyst and are recyclable. rsc.org
The table below summarizes various catalytic systems that could be applied to the synthesis of this compound, highlighting their green chemistry attributes.
| Catalyst System | Acetylating Agent | Solvent | Reaction Conditions | Key Green Features |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride/Acetyl Chloride | Solvent-Free | Room Temperature | Inexpensive, less toxic catalyst, solvent-free, mild conditions. asianpubs.org |
| Anhydrous Nickel Chloride (NiCl₂) | Acetic Anhydride | Solvent-Free | Room Temperature | Low catalyst loading, excellent yields, mild conditions. tandfonline.com |
| 10% Nickel/Silica (Ni/SiO₂) | Acetic Anhydride | Acetonitrile | Reflux | Recyclable heterogeneous catalyst. |
| Expansive Graphite | Acetic Anhydride | Dichloromethane or Chloroform | Room Temperature or Reflux | Inexpensive, reusable catalyst, mild conditions. |
| Heteropolyacids (e.g., Preyssler type) | Acetic Anhydride | Solvent-Free | Not specified | Eco-friendly, recyclable solid acid catalyst. semanticscholar.org |
| Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃) | Acetic Anhydride | None (DES acts as solvent) | Room Temperature | Recyclable catalyst and solvent system. rsc.org |
| Vanadyl Sulfate (VOSO₄) | Isopropenyl Acetate | Solvent-Free | 60°C | Use of a greener acetylating agent. nih.gov |
| Sodium Bicarbonate (NaHCO₃) | Acetic Anhydride | Various | Room Temperature | Inexpensive, readily available, and mild base catalyst. mdpi.com |
Waste Reduction and Byproduct Management
A primary goal of green chemistry is the minimization of waste. The most effective way to reduce waste is to design reactions with high atom economy and high yields, which is a focus of the methods discussed above. The use of solvent-free conditions is another major contributor to waste reduction.
The use of recyclable catalysts also plays a significant role in waste reduction. By recovering and reusing the catalyst, the need for fresh catalyst in subsequent batches is minimized, and the amount of catalyst waste is significantly reduced. The work-up procedures for many of the greener catalytic methods are also often simpler, involving filtration to remove the catalyst followed by evaporation of any excess reagents, which can also be designed for recovery and reuse.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of functionalized aromatic compounds is a perpetual goal in organic chemistry. For a molecule like 4-Bromo-2-cyanophenyl acetate (B1210297), future research will likely focus on novel synthetic strategies that offer improvements in yield, selectivity, and environmental impact over classical methods.
One promising area is the continued development of palladium-catalyzed cross-coupling reactions . nobelprize.orgnih.govnih.govyoutube.com These reactions have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. Future work could explore the use of novel phosphine (B1218219) ligands or catalyst systems to facilitate the coupling of various moieties at the bromine position, thereby creating a library of derivatives with diverse functionalities. For instance, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions could be optimized for this specific substrate. nih.govyoutube.com
Furthermore, the application of photoredox catalysis represents a burgeoning field that could offer milder and more selective routes for the cyanation of aryl halides. rsc.orgchinesechemsoc.orgorganic-chemistry.orgresearchgate.netacs.org Light-mediated processes could provide an alternative to traditional cyanation methods that often require harsh conditions or toxic reagents. Research into visible-light-promoted nickel-catalyzed cyanation of the corresponding aryl bromide precursor could lead to more sustainable synthetic protocols. chinesechemsoc.orgorganic-chemistry.orgacs.org
The synthesis of the acetate ester itself can also be a subject of innovation. While traditional methods involve the acylation of the corresponding phenol (B47542), greener approaches are being sought. For example, methods that avoid the use of acidic or basic catalysts and are performed under solvent-free conditions are gaining traction. jetir.orggoogle.com
| Synthetic Approach | Potential Advantage | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance | Development of novel ligands and catalysts for specific transformations. nobelprize.orgnih.gov |
| Photoredox Catalysis | Mild reaction conditions and high selectivity | Exploration of new photocatalysts and cyanation reagents. rsc.orgchinesechemsoc.org |
| Green Esterification Methods | Reduced environmental impact | Catalyst-free and solvent-free reaction conditions. jetir.org |
Discovery of Unprecedented Reactivity Patterns
The unique arrangement of the bromo, cyano, and acetate groups on the phenyl ring of 4-Bromo-2-cyanophenyl acetate may give rise to novel reactivity patterns. The interplay between the electron-withdrawing cyano group and the ortho-acetate group could influence the reactivity of the C-Br bond.
Future research could investigate the potential for intramolecular cyclization reactions . For instance, under specific conditions, the cyano group and the acetate ester might participate in a concerted reaction to form heterocyclic structures, which are prevalent in medicinal chemistry. The reactivity of related ortho-cyanoaryl acrylamides in radical annulation reactions to form quinolones suggests that similar transformations could be explored for this compound. organic-chemistry.orgnih.gov
The bromine atom also serves as a handle for various transformations beyond cross-coupling. For example, its conversion to an organometallic reagent, such as a Grignard or organolithium species, could open up avenues for nucleophilic addition reactions. However, the presence of the electrophilic cyano and ester groups would require careful control of reaction conditions to achieve selective reactivity.
Integration with Advanced Automation and Flow Chemistry
The synthesis and derivatization of complex organic molecules can be significantly accelerated through the use of automation and flow chemistry. beilstein-journals.orgmit.edursc.orgnih.govmpg.de These technologies offer precise control over reaction parameters, improved safety, and the potential for high-throughput synthesis.
Future research on this compound could involve the development of a continuous flow synthesis process. rsc.orgnih.gov This would allow for the rapid and scalable production of the compound and its derivatives. Each step of a multi-step synthesis could be optimized in a flow reactor, potentially telescoping reactions to minimize purification steps and reduce waste. beilstein-journals.orgmpg.de The implementation of in-line monitoring techniques would enable real-time optimization and process control. nih.gov
Automated platforms can be employed to explore a wide range of reaction conditions and starting materials, facilitating the rapid discovery of new derivatives and their properties. mit.edumpg.de
| Technology | Application in this compound Research | Benefit |
| Flow Chemistry | Development of a continuous synthesis process for the parent compound and its derivatives. | Enhanced safety, scalability, and precise control over reaction conditions. rsc.org |
| Automated Synthesis | High-throughput synthesis of a library of derivatives for screening. | Accelerated discovery of new compounds with desired properties. mit.edu |
Development of High-Throughput Screening for Reaction Optimization
To efficiently explore the vast chemical space around this compound, high-throughput screening (HTS) methodologies will be crucial. nih.govnih.govminsky.aisigmaaldrich.comresearchgate.net HTS allows for the rapid evaluation of numerous reaction conditions, catalysts, and substrates in parallel, significantly accelerating the optimization process.
For instance, in the context of palladium-catalyzed cross-coupling reactions, HTS kits can be utilized to quickly identify the optimal ligand, base, and solvent for a particular transformation. sigmaaldrich.com This approach can save considerable time and resources compared to traditional one-at-a-time reaction optimization. The use of techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can allow for the analysis of thousands of unique reactions in a very short time. nih.govnih.gov
| Screening Method | Purpose | Key Advantage |
| Catalyst and Ligand Screening | To identify the most effective catalyst system for cross-coupling reactions. | Rapid identification of optimal reaction conditions from a large parameter space. sigmaaldrich.com |
| Substrate Scope Evaluation | To determine the range of coupling partners that can be used to derivatize the molecule. | Efficiently maps the synthetic utility of the compound. |
| Reaction Condition Optimization | To fine-tune parameters such as temperature, concentration, and reaction time. | Maximizes yield and selectivity while minimizing byproducts. |
Computational Design of Novel Synthetic Strategies
In recent years, computational chemistry and machine learning have emerged as powerful tools for the design and prediction of synthetic routes. acs.orgnih.govmit.edudrugtargetreview.comfigshare.compolicyrj.comsynthiaonline.comnih.govacs.orgacs.org For a molecule like this compound, these in silico methods can be employed to predict viable synthetic pathways and to understand its potential reactivity.
Retrosynthetic analysis software can propose novel and efficient routes to the target molecule, potentially uncovering pathways that might not be immediately obvious to a human chemist. synthiaonline.comnih.gov These programs utilize vast databases of known reactions to suggest strategic disconnections.
Furthermore, machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a given transformation, including the expected yield and potential byproducts. acs.orgnih.govmit.edupolicyrj.com This predictive power can help to prioritize experimental efforts and avoid unpromising synthetic routes. Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new reactions. policyrj.com
| Computational Tool | Application | Expected Outcome |
| Retrosynthesis Software | To propose novel synthetic routes to this compound and its derivatives. | Identification of efficient and previously unconsidered synthetic strategies. synthiaonline.com |
| Machine Learning Models | To predict the success and yield of potential reactions. | Prioritization of high-yielding reactions for experimental validation. acs.orgnih.gov |
| Quantum Mechanical Calculations | To understand the electronic properties and reactivity of the molecule. | Rational design of new reactions and prediction of reactivity patterns. policyrj.com |
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-Bromo-2-cyanophenyl acetate under varying reaction conditions?
- Methodological Answer : Synthesis optimization requires systematic variation of solvents, catalysts, and reaction temperatures. For example, in a related compound (ethyl 2-((4-bromo-2-cyanophenyl)amino)acetate), sodium bicarbonate in anhydrous ethanol yielded 38.7% product via nucleophilic substitution . Key steps include:
- Monitoring reaction progress via TLC or HPLC.
- Adjusting stoichiometry to minimize side products (e.g., excess ethyl bromoacetate over amino precursors).
- Purification via column chromatography or recrystallization.
Table 1 : Example Reaction Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Anhydrous EtOH | 38.7% |
| Base | NaHCO₃ | 38.7% |
| Temperature | Reflux (~78°C) | 38.7% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (e.g., δ 7.73 ppm for bromo-substituted protons) and ester/cyano groups (δ 4.12 ppm for ethoxy protons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 282.9) and isotopic patterns for bromine .
- IR Spectroscopy : Detect C≡N (~2200 cm⁻¹) and ester C=O (~1740 cm⁻¹) stretches.
Advanced Research Questions
Q. How can crystallographic challenges in resolving this compound’s structure be addressed?
- Methodological Answer :
- Software Tools : Use SHELXL for structure refinement, especially for handling heavy atoms (Br) and anisotropic displacement parameters .
- Data Collection : High-resolution X-ray diffraction (e.g., monoclinic P2₁/c space group) with low R factors (<5%) .
- Visualization : ORTEP-3 for thermal ellipsoid plots to assess positional disorder or solvent effects .
Q. What computational approaches are suitable for studying electronic properties or reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy functional to model electron density and kinetic energy distribution, validated against experimental NMR shifts .
- Mechanistic Studies : Use Gaussian or ORCA to simulate transition states for ester hydrolysis or cyano-group reactivity.
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Functional Group Modifications : Replace bromo/cyano groups with halogens or electron-withdrawing groups (e.g., nitro) to assess bioactivity changes.
- Biological Assays : Use in vitro models (e.g., enzyme inhibition or receptor binding) with controlled variables (pH, concentration).
- Data Analysis : Multivariate regression to correlate substituent effects with activity, as seen in TLR4 agonist studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
